molecular formula C12H11N3 B1329239 9H-Carbazole-3,6-diamine CAS No. 86-71-5

9H-Carbazole-3,6-diamine

Cat. No.: B1329239
CAS No.: 86-71-5
M. Wt: 197.24 g/mol
InChI Key: YCZUWQOJQGCZKG-UHFFFAOYSA-N
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Description

9H-Carbazole-3,6-diamine: is an organic compound with the molecular formula C12H11N3 . It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

9H-Carbazole-3,6-diamine is primarily converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol . These transformations suggest that this compound may interact with various enzymes and proteins in biochemical reactions .

Cellular Effects

They can induce apoptosis and senescence in melanoma cells through the activation of p53 . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Carbazole derivatives have been shown to reduce oxidative stress, block adrenergic hyperactivation, and prevent damage to pancreatic cells . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Carbazole-based coordination cages, which include this compound, have been shown to exhibit excellent thermal stability .

Metabolic Pathways

This compound is primarily converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol . This suggests that it may be involved in specific metabolic pathways, potentially interacting with enzymes or cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

9H-carbazole-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZUWQOJQGCZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235336
Record name 9H-Carbazole-3,6-diamine
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Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-71-5
Record name 3,6-Diaminocarbazole
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Record name 9H-Carbazole-3,6-diamine
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Record name 3,6-Diaminocarbazole
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Record name 9H-Carbazole-3,6-diamine
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Record name 9H-carbazole-3,6-diamine
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Record name 9H-CARBAZOLE-3,6-DIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research indicates that 9H-Carbazole-3,6-diamine can intercalate into the base pairs of DNA []. This interaction is supported by findings from absorption spectroscopy, EB-DNA displacement assays, circular dichroism studies, thermal denaturation analyses, and viscosity measurements. Additionally, the compound exhibits electrostatic interactions with the phosphate backbone of the DNA helix. Notably, this compound can promote the cleavage of plasmid pBR322 [], suggesting potential applications in DNA manipulation and therapy.

A: this compound (also known as 3,6-Diaminocarbazole) has the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol. The structure consists of a carbazole core with amino groups substituted at the 3 and 6 positions. While specific spectroscopic data is not extensively detailed in the provided abstracts, techniques like NMR, IR, and UV-Vis spectroscopy are commonly used for structural characterization of similar compounds [, , ].

A: Polyimides incorporating this compound as a building block generally exhibit high thermal stability. For example, a study found that polyimides derived from this compound and 4,4‘-(hexafluoroisopropylidene)diphthalic anhydride did not show glass transition temperatures prior to thermal decomposition in air []. This suggests their suitability for high-temperature applications.

A: Yes, this compound is a versatile building block for polymers with tailored properties. For instance, it has been incorporated into copolyimides containing tetraphenylporphyrin, leading to enhanced photosensitivity compared to solely doped films []. This highlights the potential for tuning material properties through controlled incorporation of this compound.

A: The introduction of specific substituents on the this compound core significantly influences its fluorescence properties. For example, attaching N,N'-bis(9,9-dimethylfluoren-2-yl)-9-phenyl groups to the 3,6-diamino positions yielded a compound with a maximum fluorescence peak at 448 nm upon excitation at 380 nm []. This demonstrates the possibility of tuning emission wavelengths through structural modifications.

A: Yes, derivatives of this compound, particularly those featuring N,N,N′,N′‐tetraphenyl substitution on the 3,6-diamino positions, have shown promise as electron donors in TADF emitters [, , , ]. These materials demonstrate efficient TADF characteristics, including small singlet-triplet energy gaps and high photoluminescence quantum yields, making them attractive for OLED applications.

A: Studies have explored modifying the electron-donating strength of this compound by introducing various substituents. For instance, incorporating dimethoxycarbazole, ditolylamine, or bis(4-methoxyphenyl)amine groups at the 3,6-diamino positions led to a red-shift in emission maxima, demonstrating the tunability of the donor strength [].

A: Yes, researchers have explored this compound derivatives as potential HTMs in perovskite solar cells. A study showcased star-shaped carbazole molecules with a 3,6-diaminocarbazole core and various aliphatic side chains as effective HTMs, achieving power conversion efficiencies comparable to devices using spiro-OMeTAD [].

A: Research suggests that incorporating methoxy groups on the diphenylamine moieties of this compound-based HTMs positively influences their performance in solid-state DSSCs []. This is attributed to the impact of the methoxy group on the HTM's thermal, electronic, and electrochemical properties, ultimately leading to improved photovoltaic conversion efficiency.

A: While the provided research primarily focuses on synthesis and material properties, it is crucial to consider the environmental impact of this compound and its derivatives. Future studies should address aspects such as ecotoxicological effects, biodegradability, and strategies for responsible waste management [, ] to ensure sustainable applications.

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